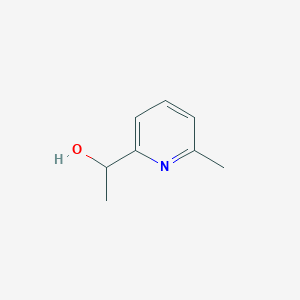1-(6-Methylpyridin-2-yl)ethanol
CAS No.: 71777-66-7
Cat. No.: VC7710534
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71777-66-7 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.182 |
| IUPAC Name | 1-(6-methylpyridin-2-yl)ethanol |
| Standard InChI | InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 |
| Standard InChI Key | CHPLROKJXHCPLY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C(C)O |
Introduction
Chemical and Physical Properties
1-(6-Methylpyridin-2-yl)ethanol (CAS: 676476-21-4) belongs to the pyridine derivative family, with a molecular formula of and a molecular weight of 137.18 g/mol . The compound exists as an enantiomer, with the (R)-configuration being explicitly documented in PubChem . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | |
| Optical Activity | (R)-configuration | |
| IUPAC Name | (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol | |
| SMILES | CC@HC1=NC(=CC=C1)C |
Notably, experimental data on melting point, boiling point, and solubility remain unreported in accessible literature, highlighting gaps for future research. The compound’s chiral center suggests potential variability in biological activity, necessitating enantioselective synthesis methods .
Synthesis Methods
Patent-Based Approaches
Patent EP2497767A1 discloses a method for synthesizing structurally analogous pyridinyl ethanones, emphasizing the avoidance of tungsten catalysts and the use of bases like piperidine to enhance yields . While focused on a 3-pyridinyl derivative, the protocol’s reaction conditions (40°C for 16 hours) and solvent systems (toluene) may be adaptable to 2-pyridinyl analogs . Similarly, WO2013065064A1 highlights the utility of sulfonate intermediates to bypass hazardous oxidation steps, a strategy potentially applicable to 1-(6-methylpyridin-2-yl)ethanol synthesis .
Analytical Characterization
PubChem provides critical identifiers for (R)-1-(6-methylpyridin-2-yl)ethanol, including:
Spectroscopic data (e.g., -NMR, IR) remain unreported, underscoring the need for experimental studies to fill these gaps.
Recent Developments
Recent updates to PubChem entries (2025) reflect ongoing interest in this compound . Advances in asymmetric synthesis and green chemistry principles are likely to influence future methodologies, reducing reliance on toxic reagents and improving yield efficiencies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume